molecular formula C7H6FIS B6292423 2-Fluoro-5-iodothioanisole CAS No. 2484889-20-3

2-Fluoro-5-iodothioanisole

Cat. No. B6292423
CAS RN: 2484889-20-3
M. Wt: 268.09 g/mol
InChI Key: CXMOUZHRRVLYEL-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodothioanisole is an organic compound with the molecular formula C7H6FIS and a molecular weight of 268.09 g/mol . It has been studied for its potential applications in various fields of research and industry.


Synthesis Analysis

The synthesis of fluorinated compounds like this compound has attracted significant attention due to their potential applications in molecular imaging, pharmaceuticals, and materials . Enzymatic methods have been used for the synthesis of these compounds, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme systems .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with fluorine, iodine, and a thioanisole group attached . The exact structure can be determined using various analytical techniques.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Other physical and chemical properties such as melting point, boiling point, density, and solubility can be determined using various analytical techniques .

Safety and Hazards

While specific safety data for 2-Fluoro-5-iodothioanisole is not available, it’s generally advisable to handle all chemicals with care. Protective measures such as wearing gloves and eye protection, and working in a well-ventilated area should be taken .

Future Directions

The future research directions for 2-Fluoro-5-iodothioanisole and similar fluorinated compounds include further exploration of their potential applications in various fields such as molecular imaging, pharmaceuticals, and materials . There is also interest in developing more efficient synthetic methods and understanding the mechanisms of action of these compounds .

properties

IUPAC Name

1-fluoro-4-iodo-2-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FIS/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMOUZHRRVLYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FIS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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